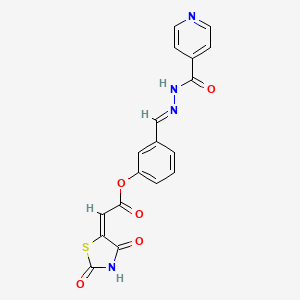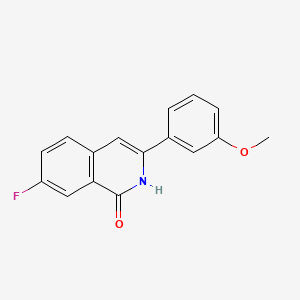
N-Desmethyl Bedaquiline-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Bedaquiline-d6 is a deuterium-labeled derivative of N-Desmethyl Bedaquiline. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule allows for the study of pharmacokinetics and metabolic pathways of bedaquiline, a drug used to treat multidrug-resistant tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Bedaquiline-d6 involves the deuteration of N-Desmethyl Bedaquiline. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecule. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and catalysts under controlled conditions to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl Bedaquiline-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield different reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Desmethyl Bedaquiline-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of bedaquiline in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of bedaquiline.
Industry: Applied in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of N-Desmethyl Bedaquiline-d6 is similar to that of bedaquiline. It inhibits the activity of mycobacterial ATP synthase, an enzyme essential for the production of ATP in Mycobacterium tuberculosis. By binding to the enzyme’s c-ring, it blocks its rotation, thereby inhibiting ATP synthesis and leading to the death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Bedaquiline: The parent compound, used to treat multidrug-resistant tuberculosis.
N-Desmethyl Bedaquiline: The non-deuterated form of the compound.
Other Deuterated Compounds: Various deuterated analogs of bedaquiline used for similar research purposes
Uniqueness
N-Desmethyl Bedaquiline-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C31H29BrN2O2 |
|---|---|
Peso molecular |
547.5 g/mol |
Nombre IUPAC |
(1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1/i1D3,2D3 |
Clave InChI |
GOBOQBZOZDRXCQ-QMUDAMQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O |
SMILES canónico |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)









